Androgen Receptor Binding Potency vs. Testosterone
Trestolone (MENT, the active moiety of Trestolone Acetate) demonstrates approximately 10-fold higher anabolic potency than testosterone in standard preclinical bioassays. This enhanced potency correlates with structural features—specifically the 7α-methyl group and 19-nor configuration—that increase androgen receptor (AR) binding affinity and reduce metabolic inactivation [1]. The compound's high anabolic-to-androgenic ratio, characteristic of nandrolone derivatives, is preserved and potentially enhanced by the 7α-methyl substitution [2].
| Evidence Dimension | Relative anabolic potency |
|---|---|
| Target Compound Data | 10× (anabolic potency relative to testosterone) |
| Comparator Or Baseline | Testosterone (anabolic potency baseline = 1×) |
| Quantified Difference | 10-fold higher anabolic potency |
| Conditions | Preclinical bioassays including levator ani muscle weight gain in castrated rats; clinical pharmacokinetic studies in healthy men |
Why This Matters
This potency differential enables experimental protocols requiring lower molar dosing to achieve equivalent or superior androgenic signaling, potentially reducing excipient burden and injection volume in formulation development.
- [1] Kumar N, Didolkar AK, Monder C, Bardin CW, Sundaram K. The biological activity of 7α-methyl-19-nortestosterone is not amplified by 5α-reductase. J Steroid Biochem Mol Biol. 1992;41(3-8):733-738. View Source
- [2] Bardin CW, Kumar N, Sitruk-Ware R. 7α-Methyl-19-nortestosterone (MENT): the Population Council's contribution to research on male contraception and treatment of hypogonadism. Contraception. 2012;86(3):209-216. View Source
